molecular formula C19H40N6P2 B6303516 N2,N4-Bis(diisopropylphosphino)-6-diethylamino-1,3,5-triazine-2,4-diamine CAS No. 2000210-44-4

N2,N4-Bis(diisopropylphosphino)-6-diethylamino-1,3,5-triazine-2,4-diamine

Cat. No. B6303516
CAS RN: 2000210-44-4
M. Wt: 414.5 g/mol
InChI Key: JOYDUDUENVHEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N4-Bis(diisopropylphosphino)-6-diethylamino-1,3,5-triazine-2,4-diamine, also known as DIPT, is a type of organophosphorus compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 136-138 °C and a boiling point of 180-182 °C. DIPT has been found to be a useful reagent in organic synthesis due to its ability to form stable complexes with transition metals. It is also an important building block for the synthesis of other compounds, such as phosphine ligands, which have a wide range of applications in catalysis, materials science, and biochemistry.

Scientific Research Applications

N2,N4-Bis(diisopropylphosphino)-6-diethylamino-1,3,5-triazine-2,4-diamine has been used in a variety of scientific research applications. It has been used as a ligand in transition metal-catalyzed reactions, such as the Heck reaction, Suzuki coupling, and the Sonogashira coupling. It has also been used in the synthesis of other organophosphorus compounds, such as phosphine ligands, which have a wide range of applications in catalysis, materials science, and biochemistry. In addition, N2,N4-Bis(diisopropylphosphino)-6-diethylamino-1,3,5-triazine-2,4-diamine has been used as a reagent in the synthesis of a variety of organic compounds, such as polymers, dyes, and pharmaceuticals.

Mechanism of Action

N2,N4-Bis(diisopropylphosphino)-6-diethylamino-1,3,5-triazine-2,4-diamine acts as a ligand in transition metal-catalyzed reactions, forming a stable complex with the transition metal. This complex facilitates the formation of a new bond between two reactants, resulting in the desired product. In addition, N2,N4-Bis(diisopropylphosphino)-6-diethylamino-1,3,5-triazine-2,4-diamine can act as a nucleophile in the synthesis of other organophosphorus compounds, such as phosphine ligands.
Biochemical and Physiological Effects
N2,N4-Bis(diisopropylphosphino)-6-diethylamino-1,3,5-triazine-2,4-diamine is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to cause any adverse effects when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

The major advantage of using N2,N4-Bis(diisopropylphosphino)-6-diethylamino-1,3,5-triazine-2,4-diamine in laboratory experiments is its ability to form stable complexes with transition metals. This allows for the efficient synthesis of a variety of organic compounds. However, N2,N4-Bis(diisopropylphosphino)-6-diethylamino-1,3,5-triazine-2,4-diamine is not soluble in water and can be difficult to work with in aqueous solutions. In addition, it can be expensive and difficult to obtain in large quantities.

Future Directions

Future research into the use of N2,N4-Bis(diisopropylphosphino)-6-diethylamino-1,3,5-triazine-2,4-diamine could focus on its applications in the synthesis of new organophosphorus compounds, such as phosphine ligands. In addition, research could be conducted into its use as a reagent in the synthesis of new materials, such as polymers and dyes. Finally, further research could be conducted into the use of N2,N4-Bis(diisopropylphosphino)-6-diethylamino-1,3,5-triazine-2,4-diamine in the synthesis of pharmaceuticals.

Synthesis Methods

The synthesis of N2,N4-Bis(diisopropylphosphino)-6-diethylamino-1,3,5-triazine-2,4-diamine is typically performed using a two-step process. In the first step, a reaction between diisopropylphosphine and diethylaminotriazine is carried out in a solvent such as dimethylformamide (DMF). This reaction forms a phosphonium salt, which is then converted to the desired product by the addition of a base, such as potassium carbonate.

properties

IUPAC Name

4-N,6-N-bis[di(propan-2-yl)phosphanyl]-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40N6P2/c1-11-25(12-2)19-21-17(23-26(13(3)4)14(5)6)20-18(22-19)24-27(15(7)8)16(9)10/h13-16H,11-12H2,1-10H3,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYDUDUENVHEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NP(C(C)C)C(C)C)NP(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40N6P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2,N4-Bis(diisopropylphosphino)-6-diethylamino-1,3,5-triazine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.